2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-8-15(12(2)21-11)17(20)19-9-13-4-3-6-18-16(13)14-5-7-22-10-14/h3-8,10H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUGWERLOQCAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Cyclization
The Paal-Knorr reaction is a classical method for furan synthesis. For 2,5-dimethylfuran-3-carboxylic acid, the following steps are employed:
- Substrate Preparation : Ethyl acetoacetate reacts with α-chloroketones (e.g., 3-chloropentane-2,4-dione) under acidic conditions to form ethyl 2,5-dimethylfuran-3-carboxylate.
- Ester Hydrolysis : The ester is hydrolyzed using concentrated sulfuric acid at elevated temperatures (80–100°C) to yield the carboxylic acid.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | HCl (g), ethanol, reflux, 12 h | 68% |
| Hydrolysis | H₂SO₄ (conc.), 90°C, 6 h | 92% |
Alternative Route: Condensation with Anthraquinone Derivatives
As demonstrated in the synthesis of anthra[2,3-b]furan-3-carboxamides, condensation of ethyl acetoacetate with halogenated anthraquinones (e.g., 1,4-hydroxy-2,3-dichloroanthraquinone) under basic conditions generates furan carboxylates. Subsequent hydrolysis produces the carboxylic acid.
Synthesis of [2-(Thiophen-3-yl)Pyridin-3-yl]Methanamine
Suzuki-Miyaura Cross-Coupling
The pyridine-thiophene scaffold is constructed via palladium-catalyzed coupling:
- Substrate Preparation : 3-Bromo-2-iodopyridine is treated with thiophen-3-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture.
- Amination : The resulting 2-(thiophen-3-yl)pyridine-3-carbonitrile is reduced using LiAlH₄ to yield the primary amine.
Optimization Data :
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/H₂O | 100°C | 75% |
| PdCl₂(dppf) | DMF | 120°C | 68% |
Directed Ortho Metalation
An alternative strategy employs directed metalation to install the thiophene group:
- Lithiation : 3-Picoline is treated with LDA at −78°C, followed by quenching with thiophen-3-yl electrophiles (e.g., thiophen-3-yl iodide).
- Oxime Formation and Reduction : The methyl group is converted to an oxime, which is reduced to the amine using BH₃-THF.
Amide Bond Formation
Acyl Chloride Method
The most efficient route involves converting the carboxylic acid to its acyl chloride:
- Chlorination : 2,5-Dimethylfuran-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in benzene under reflux.
- Coupling : The acyl chloride reacts with [2-(thiophen-3-yl)pyridin-3-yl]methanamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Yield Comparison :
| Method | Base | Solvent | Yield |
|---|---|---|---|
| SOCl₂ | Et₃N | DCM | 88% |
| CDI | DMAP | THF | 45% |
Coupling Reagents
While carbodiimides (DCC, EDC) and uronium salts (HATU, TBTU) are viable, they exhibit lower efficacy for this substrate. For example, HATU-mediated coupling in DMF yields ≤25% due to steric hindrance from the pyridine-thiophene moiety.
Purification and Characterization
- Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:3) isolates the product.
- Spectroscopic Data :
Challenges and Optimization
- Regioselectivity : Ensuring correct substitution on the pyridine ring requires precise stoichiometry and catalyst selection.
- Acyl Chloride Stability : Freshly prepared acyl chloride must be used immediately to prevent decomposition.
- Amine Sensitivity : The primary amine is prone to oxidation; reactions are conducted under inert atmosphere.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and organometallics (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
- A549 (Lung Cancer Cells) : Treatment with concentrations around 100 µM resulted in a notable reduction in cell viability.
Table 1: Summary of Anticancer Activity
| Cell Line | Concentration (µM) | Effect |
|---|---|---|
| A549 | 100 | Significant reduction in viability |
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several pathogens. Studies have shown effective inhibition of bacterial growth, making it a candidate for further development in antimicrobial therapies.
Table 2: Summary of Antimicrobial Activity
| Pathogen | Concentration (µM) | Observed Effect |
|---|---|---|
| Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Staphylococcus aureus | Varies | Effective growth inhibition |
Material Science Applications
Beyond biological applications, this compound is being explored for its potential use in material sciences. Its unique structural features make it suitable for incorporation into polymers and other materials that require specific thermal or mechanical properties.
Case Studies and Research Findings
Numerous studies have investigated the biological efficacy of this compound:
- Anticancer Studies : A study published in Drug Target Insights reported significant cytotoxic effects against various cancer cell lines, highlighting the need for further exploration into its mechanisms and potential clinical applications .
- Antimicrobial Efficacy : Research published in journals focusing on medicinal chemistry has documented the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Data Table: Key Parameters of Related Compounds
*No experimental data for the target compound is available in the provided evidence.
4. Research Gaps and Limitations
The provided evidence lacks direct information on 2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide , necessitating reliance on structural analogues and general methodologies. Key gaps include:
- Synthetic routes and yields.
- Crystallographic data (e.g., bond angles, packing motifs).
- Experimental bioactivity or computational docking studies.
5. Conclusion While the target compound’s hybrid architecture suggests unique physicochemical and bioactive properties, the absence of specific data in the provided evidence precludes a definitive comparison. Future studies should prioritize synthetic optimization (e.g., improving Pd-catalyzed coupling efficiency) and crystallographic characterization using tools like SHELX .
Biological Activity
The compound 2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.
- Molecular Formula : C17H21N2O3S
- Molecular Weight : 319.4 g/mol
- CAS Number : 2309779-30-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various compounds related to thiophenes and pyridines. Although specific data on this compound is limited, its structural analogs show promising results:
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 3k | S. aureus | 3.90 | 12.50 |
| MRSA | <1.00 | N/A | |
| C. albicans | 7.80 | N/A |
These findings suggest that compounds with similar structures may exhibit significant antibacterial activity, particularly against resistant strains like MRSA .
Anticancer Activity
The anticancer potential of compounds containing thiophene and pyridine moieties has been documented in various studies. For instance, derivatives have been tested against multiple cancer cell lines with varying degrees of success:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 7f | A549 | 193.93 |
| H460 | <371.36 | |
| HT-29 | N/A |
The compound exhibited lower IC50 values compared to standard chemotherapeutics, indicating a promising anticancer profile .
Anti-inflammatory Activity
Inflammation-related pathways are critical in various diseases, and compounds similar to this compound have shown potential in modulating these pathways. While specific data for this compound is sparse, related studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a series of thiophene-pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar functional groups exhibited selective activity against Staphylococcus species while being inactive against E. coli .
- Cytotoxicity Assessment : In another study focusing on cytotoxicity, derivatives were tested against human lung cancer cell lines (A549). The results showed significant cytotoxic effects at micromolar concentrations, demonstrating the potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
